
CID 57417254
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “CID 57417254” is a chemical entity listed in the PubChem database. PubChem is a public repository for information on chemical molecules and their activities against biological assays. This compound is part of a vast collection of chemical structures and properties that are freely accessible to researchers and the general public.
Preparation Methods
The preparation methods for CID 57417254 involve various synthetic routes and reaction conditions. These methods are typically documented in scientific literature and patents. For instance, one method might involve the use of specific reagents under controlled conditions to achieve the desired chemical structure. Industrial production methods often scale up these laboratory procedures, ensuring consistency and efficiency in large-scale manufacturing.
Chemical Reactions Analysis
CID 57417254 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used. For example, an oxidation reaction might yield a different product compared to a reduction reaction.
Scientific Research Applications
CID 57417254 has a wide range of scientific research applications. In chemistry, it can be used as a reagent or intermediate in various synthetic processes. In biology, it might be used to study specific biochemical pathways or as a tool in molecular biology experiments. In medicine, this compound could be investigated for its potential therapeutic effects or as a diagnostic agent. Industrial applications might include its use in the production of materials or as a component in manufacturing processes.
Mechanism of Action
The mechanism of action of CID 57417254 involves its interaction with specific molecular targets and pathways. This compound might bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways involved can be complex and are often the subject of ongoing research. Understanding these mechanisms is crucial for developing new applications and improving existing ones.
Comparison with Similar Compounds
CID 57417254 can be compared with other similar compounds to highlight its unique properties. Similar compounds might share structural features or chemical properties but differ in their specific activities or applications. For example, while two compounds might both be used in synthetic chemistry, one might be more effective under certain conditions or have fewer side effects in a biological context. Identifying these similarities and differences helps researchers choose the most appropriate compound for their needs.
Conclusion
This compound is a versatile compound with numerous applications in scientific research and industry Its preparation methods, chemical reactions, and mechanism of action are well-documented, making it a valuable tool for researchers
Properties
Molecular Formula |
C4H9AlN4O5 |
|---|---|
Molecular Weight |
220.12 g/mol |
InChI |
InChI=1S/C4H6N4O3.Al.2H2O/c5-3(10)6-1-2(9)8-4(11)7-1;;;/h1H,(H3,5,6,10)(H2,7,8,9,11);;2*1H2/q;+1;;/p-1 |
InChI Key |
AMZWNNKNOQSBOP-UHFFFAOYSA-M |
Isomeric SMILES |
C1(C(=O)NC(=O)N1)/N=C(\N)/O[Al].O.O |
Canonical SMILES |
C1(C(=O)NC(=O)N1)N=C(N)O[Al].O.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




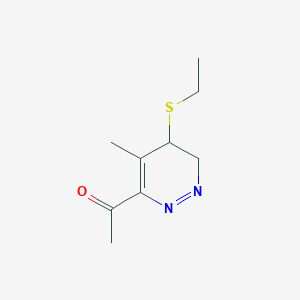

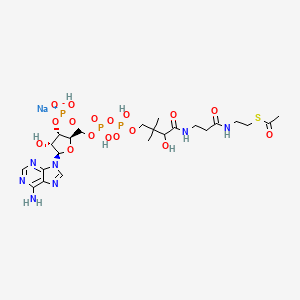
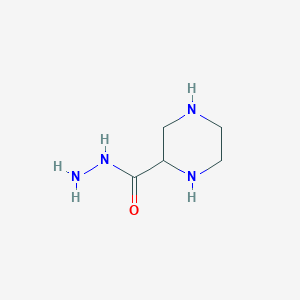
![3-(Thiazolo[5,4-d]pyrimidin-7-ylthio)propanoicacid](/img/structure/B13121188.png)

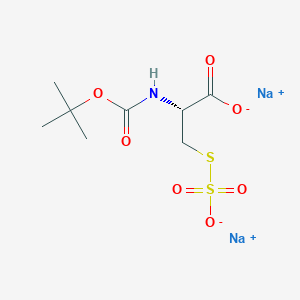
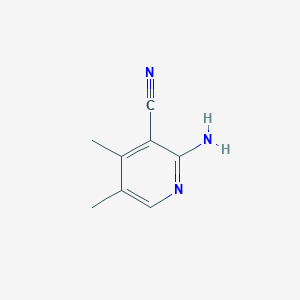
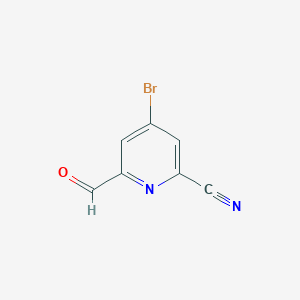


![N-(2-Azabicyclo[2.2.1]heptan-5-yl)pyrrolo[1,2-a]pyrazine-3-carboxamide](/img/structure/B13121228.png)
